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molecular formula C13H12F3NO B2886307 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1035261-83-6

4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B2886307
M. Wt: 255.24
InChI Key: CBJRQBNOPDOQHB-UHFFFAOYSA-N
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Patent
US09187437B2

Procedure details

A solution of 2-(3-(trifluoromethyl)phenyl)acetonitrile (2 g, 10 8 mmol) in DMF (10 mL) was added dropwise to a suspension of sodium hydride (1.05 g, 26.3 mmol, 60% in oil dispersion) in DMF (10 mL) and cooled to 0° C. in an ice water bath. After addition, the mixture was warmed to room temperature and stirred for 30 min. The suspension was cooled to 0° C. and a solution of 1-chloro-2-(2-chloroethoxy) ethane (2 g, 13.98 mmol) in DMF (20 mL) was added dropwise over a period of 30 min. The dark suspension was warmed to room temperature and stirred for an additional 1.5 h. The mixture was quenched by addition of aq. 10% LiCl solution (50 mL) and diluted with EtOAc (100 mL). The organic extract was separated and the aqueous layer was extracted with EtOAc (30 mL, 2×). EtOAc extracts were combined, washed with 10% aq. LiCl solution (30 mL, 3×), and brine (25 mL, 2×), dried (MgSO4), filtered, and concentrated to obtain a dark brown oil (HPLC and LC/MS). The crude oil was chromatographed on a silica gel column. Elution with 10% EtOAc in heptane, followed by 20% EtOAc in heptane afforded 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile as a light yellow solid (2.31 g, 84% yield). HPLC: tR=2.75 min, YMC Combi S5 ODS 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.2% H3PO4; Final solvent: 90% aq. MeOH-0.2% H3PO4. LC/MS: m/e 256.06 (M+H)+, 229.02 (M+H-HCN)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Cl[CH2:17][CH2:18][O:19][CH2:20][CH2:21]Cl>CN(C=O)C>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:4]=[C:5]([C:9]2([C:10]#[N:11])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC#N)(F)F
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The dark suspension was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of aq. 10% LiCl solution (50 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (30 mL, 2×)
WASH
Type
WASH
Details
washed with 10% aq. LiCl solution (30 mL, 3×), and brine (25 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a dark brown oil (HPLC and LC/MS)
CUSTOM
Type
CUSTOM
Details
The crude oil was chromatographed on a silica gel column
WASH
Type
WASH
Details
Elution with 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1(CCOCC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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